

M-TriDAP Protocol for In Vitro Stimulation: Application Notes and Protocols

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Compound of Interest

Compound Name: M-TriDAP

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Introduction

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic muramyl tripeptide that acts as a potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and to a lesser extent, NOD2.^{[1][2]} These intracellular pattern recognition receptors (PRRs) recognize peptidoglycan (PGN) fragments from bacteria, primarily Gram-negative bacteria in the case of NOD1.^[1] Upon recognition, NOD1 and NOD2 initiate a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.^{[1][2]} This makes **M-TriDAP** a valuable tool for in vitro studies of innate immunity, inflammation, and host-pathogen interactions.

This document provides detailed application notes and protocols for the in vitro stimulation of various cell types using **M-TriDAP**.

Data Presentation

The following tables summarize the quantitative data on the effects of **M-TriDAP** on different cell lines.

Table 1: **M-TriDAP** Induced IL-8 Production in A549 Lung Epithelial Cells

M-TriDAP Concentration	Fold Increase in IL-8+ Cells (relative to untreated)
50 μ M	3.35-fold[3]

Note: The increase in IL-8 positive cells was observed to be dose-dependent.[1]

Table 2: **M-TriDAP** Induced Cytokine and Chemokine Release in Human Cord Blood-Derived Mast Cells (CBMCs)

Cytokine/Chemokine	Response
IL-8	Dose-dependent release
MIP-1 α	Dose-dependent release
MIP-1 β	Dose-dependent release
TNF	Dose-dependent release

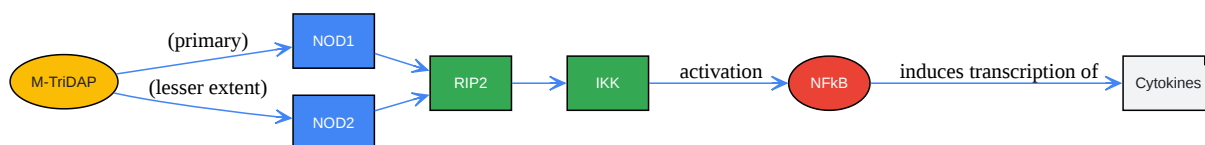
Note: Data represents a qualitative summary of a dose-dependent release. For specific concentrations and release levels, refer to the original publication.

Table 3: General Working Concentrations for **M-TriDAP**

Parameter	Value
Working Concentration Range	100 ng/mL - 10 μ g/mL[2]

Signaling Pathway

The signaling pathway initiated by **M-TriDAP** is crucial for understanding its biological effects.



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M-TriDAP induced NOD1/NOD2 signaling pathway.

Experimental Protocols

Here are detailed protocols for common in vitro applications of **M-TriDAP**.

Protocol 1: Stimulation of A549 Lung Epithelial Cells for IL-8 Production

This protocol is designed to induce and measure the production of the chemokine IL-8 in the human lung carcinoma cell line A549.

Materials:

- A549 cells (ATCC® CCL-185™)
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **M-TriDAP** (synthetic)
- 6-well tissue culture plates
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA

- ELISA kit for human IL-8

Procedure:

- Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
- **M-TriDAP** Preparation: Prepare a stock solution of **M-TriDAP** in sterile water.^[2] Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 100 ng/mL to 10 µg/mL).
- Stimulation: Remove the culture medium from the wells and replace it with the **M-TriDAP**-containing medium. Include an untreated control (medium only).
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection: After incubation, collect the culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any detached cells.
- ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

Protocol 2: NF-κB Activation Assay in HEK-Blue™ NOD1 Cells

This protocol utilizes a reporter cell line to quantify the activation of NF-κB in response to **M-TriDAP**.

Materials:

- HEK-Blue™ NOD1 cells (InvivoGen)
- HEK-Blue™ Detection medium (InvivoGen)
- **M-TriDAP** (synthetic)

- 96-well tissue culture plates
- Sterile water

Procedure:

- **Cell Preparation:** Prepare a suspension of HEK-Blue™ NOD1 cells in their appropriate growth medium.
- **Seeding:** Add 180 µL of the cell suspension (approximately 5×10^4 cells) to each well of a 96-well plate.
- **M-TriDAP Preparation:** Prepare serial dilutions of **M-TriDAP** in sterile water and then in the cell culture medium.
- **Stimulation:** Add 20 µL of the **M-TriDAP** dilutions to the respective wells. Include a positive control (e.g., C12-iE-DAP) and a negative control (medium only).
- **Incubation:** Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
- **Detection:** Add 180 µL of HEK-Blue™ Detection medium to each well.
- **Measurement:** Incubate for 1-3 hours at 37°C and measure the optical density at 620-655 nm. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to the activation of NF-κB.

Protocol 3: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the stimulation of freshly isolated human PBMCs to assess cytokine production.

Materials:

- Human PBMCs (isolated via Ficoll-Paque gradient centrifugation)
- RPMI-1640 medium

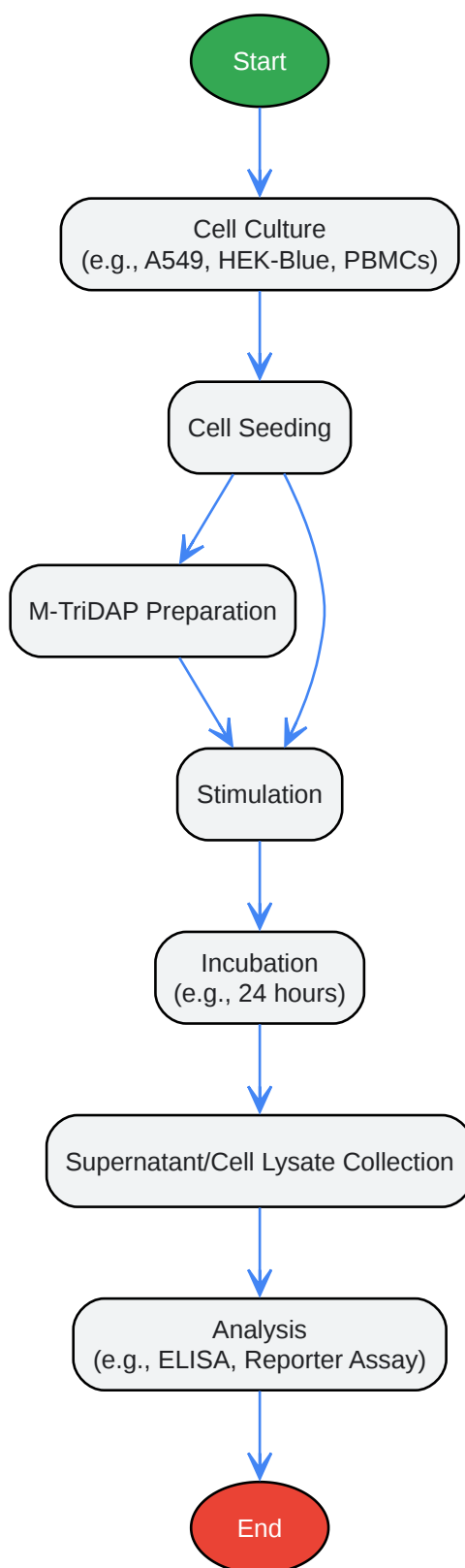
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **M-TriDAP** (synthetic)
- 24-well tissue culture plates
- ELISA kits for human TNF- α , IL-6, and IL-8

Procedure:

- **PBMC Isolation:** Isolate PBMCs from whole blood using a Ficoll-Paque density gradient.
- **Cell Culture:** Resuspend the isolated PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- **Seeding:** Seed 1×10^6 cells per well in a 24-well plate.
- **M-TriDAP Preparation:** Prepare working solutions of **M-TriDAP** in complete RPMI-1640 medium.
- **Stimulation:** Add the **M-TriDAP** solutions to the wells. Include an unstimulated control.
- **Incubation:** Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
- **Supernatant Collection:** Collect the culture supernatants and store them at -80°C until analysis.
- **Cytokine Measurement:** Quantify the levels of TNF- α , IL-6, and IL-8 in the supernatants using the respective ELISA kits.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro stimulation experiment using **M-TriDAP**.



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General workflow for **M-TriDAP** in vitro stimulation.

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